![molecular formula C12H21NO3 B13024123 tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a bicyclic compound featuring a tert-butyl ester group and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route begins with 4-hydroxymethyl pyridine, which undergoes a series of transformations including cyclization and functional group modifications to yield the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound is of interest in drug development due to its structural features that resemble certain biologically active molecules. Its bicyclic structure allows for potential interactions with biological targets, making it a candidate for further investigation in the development of pharmaceuticals targeting neurological disorders and pain management.
Case Study: Analgesic Properties
Research indicates that derivatives of bicyclic compounds can exhibit analgesic properties. For instance, studies have shown that modifications to similar azabicyclic structures can enhance their efficacy as pain relievers in animal models. This suggests that tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate may also possess similar properties, warranting further exploration through pharmacological studies.
1.2 Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Preliminary studies suggest that compounds with a similar azabicyclic framework can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could be a significant mechanism behind these effects.
Chemical Synthesis Applications
2.1 Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to undergo various chemical transformations, making it useful for synthesizing more complex molecules.
Table 1: Synthetic Transformations Involving this compound
Transformation Type | Product Type | Reaction Conditions |
---|---|---|
Hydrolysis | Carboxylic Acid Derivative | Acidic or basic conditions |
Alkylation | Alkyl Derivative | Strong bases required |
Reduction | Alcohols | Catalytic hydrogenation |
Material Science Applications
3.1 Polymer Chemistry
The compound's reactivity makes it suitable for use in polymer chemistry, particularly in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Biodegradable Polymers
Research has shown that incorporating azabicyclic structures into polymer backbones can lead to biodegradable materials that maintain desirable mechanical properties while being environmentally friendly. This aligns with current trends towards sustainable materials in various industries.
Mechanism of Action
The mechanism by which tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved would vary based on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Uniqueness: tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional functionalization options compared to its analogs. This structural feature enhances its versatility in synthetic applications and potential biological activity .
Biological Activity
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1891204-84-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, synthesis, and relevant case studies.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- CAS Number : 1891204-84-4
Biological Activity
The compound exhibits promising biological activity, particularly in the following areas:
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially inhibiting or modifying their activity. The presence of hydroxymethyl and ester groups enhances its ability to form hydrogen bonds, which is crucial for binding to enzyme active sites.
Table 1: Enzyme Inhibition Studies
Enzyme | Concentration (mM) | Inhibition (%) at 25 mM |
---|---|---|
α-Mannosidase | 1 | 20% |
β-Galactosidase | 5 | 25% |
α-L-Fucosidase | 25 | 40% |
Neuraminidase | 5 | 30% |
These results suggest that the compound can significantly inhibit enzyme activity at higher concentrations, making it a candidate for further investigation as an enzyme inhibitor.
Case Studies
-
Inhibition of Glycosidases
A study evaluated the inhibitory effects of various compounds, including tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate, on glycosidases such as α-mannosidase and β-galactosidase. The compound was found to reduce enzyme activity significantly, indicating its potential as a therapeutic agent targeting glycosidase-related pathways [ -
Synthesis and Biological Evaluation
The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves several steps, typically starting from simpler precursors through multi-step organic reactions. Following synthesis, biological evaluations demonstrated its ability to modulate enzyme activities effectively [
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The structural features allow it to fit into enzyme active sites effectively.
- Hydrogen Bonding : Hydroxymethyl and ester functionalities facilitate strong interactions with target enzymes.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8(7-14)9-6-10(9)13/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
XWYCDIFYBQURGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)CO |
Origin of Product |
United States |
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